![molecular formula C13H12Cl2N2O3S B2889526 2,4-Dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide CAS No. 2224517-58-0](/img/structure/B2889526.png)
2,4-Dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-Dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide” is a chemical compound with the molecular formula C13H12Cl2N2O3S. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have many pharmaceutical and industrial applications .
Synthesis Analysis
Quinoline derivatives can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline-bearing sulfonamide, which is similar to the compound , was reported in 1965 . A wide range of synthesis protocols have been reported for the construction of quinoline scaffold .Molecular Structure Analysis
The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Quinoline derivatives exhibit unique roles in natural and synthetic chemistry due to their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Mechanism of Action
While the specific mechanism of action for “2,4-Dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide” is not mentioned in the retrieved papers, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
2,4-dichloro-N-(oxolan-3-yl)quinoline-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)21(18,19)17-8-5-6-20-7-8/h1-4,8,17H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAHPEMBCQUOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NS(=O)(=O)C2=C(C3=CC=CC=C3N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.